Gimeracil (5‐chloro‐2, 4‐dihydroxypyridine) is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (5-FU). [] Originally, Gimeracil was incorporated into oral 5-FU formulations, like S-1, to enhance 5-FU concentrations in serum and tumor tissues by inhibiting its degradation. [] This strategy aimed to improve the efficacy of 5-FU-based chemotherapy.
Several methods for Gimeracil synthesis have been reported, aiming for improved yields, cost-effectiveness, and suitability for industrial production. [, ] One approach involves a multi-step process starting from malononitrile, trimethyl orthoacetate, and 1,1-dimethoxy-trimethylamine. The process proceeds through condensation, cyclization, chlorination, and hydrolysis reactions to yield Gimeracil. [] Another method utilizes 2-hydroxy-4-methoxy-3-cyanopyridine as the starting material, undergoing chlorination addition followed by hydrolysis to produce Gimeracil. []
The primary chemical reaction associated with Gimeracil is the inhibition of DPD. [] Gimeracil competitively binds to DPD, preventing the binding and subsequent degradation of 5-FU. [, ] This inhibition leads to increased bioavailability and prolonged half-life of 5-FU, enhancing its therapeutic efficacy. [, ]
The primary mechanism of action of Gimeracil centers around its ability to inhibit DPD. [] This inhibition prevents the degradation of 5-FU, leading to:
Additionally, Gimeracil has been suggested to possess intrinsic radiosensitizing properties. [, ] It might interfere with DNA double-strand break repair mechanisms, particularly homologous recombination, rendering cancer cells more susceptible to radiation therapy. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7